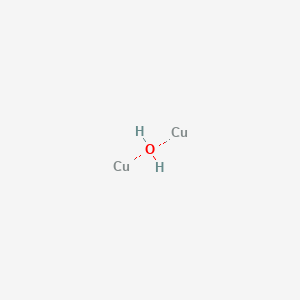![molecular formula C11H13NO2 B8814151 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8814151.png)
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
描述
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of substituted anilines: with appropriate carbonyl compounds.
Use of catalysts: such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve:
Batch or continuous flow processes: to ensure consistent quality and yield.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize efficiency.
化学反应分析
Types of Reactions
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Conversion to reduced forms using reagents like lithium aluminum hydride.
Substitution: Introduction of different substituents on the benzoxazin ring using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of more reduced derivatives.
Substitution: Formation of various substituted benzoxazin derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of materials with specific properties.
作用机制
The mechanism of action of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets and pathways. This may include:
Binding to specific receptors or enzymes: to modulate their activity.
Influencing cellular pathways: involved in various biological processes.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-2H-1,4-benzoxazin-3(4H)-one
- 2,2,7-Trimethyl-2H-1,4-benzoxazin-3(4H)-thione
Uniqueness
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one may have unique properties such as:
- Specific reactivity due to the presence of the trimethyl groups.
- Distinct biological activity compared to other benzoxazin derivatives.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2,2,7-trimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-8-9(6-7)14-11(2,3)10(13)12-8/h4-6H,1-3H3,(H,12,13) |
InChI 键 |
MWBXDGLGLXZQJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8814081.png)
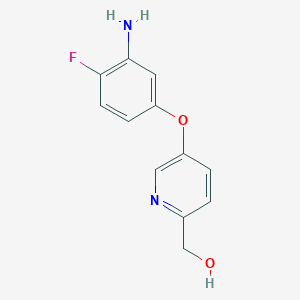
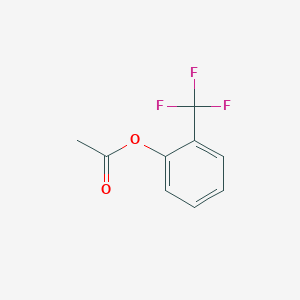
![tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate](/img/structure/B8814096.png)
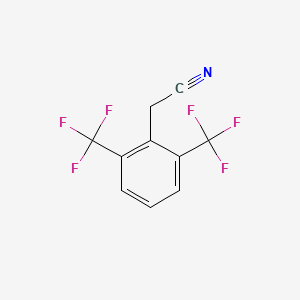
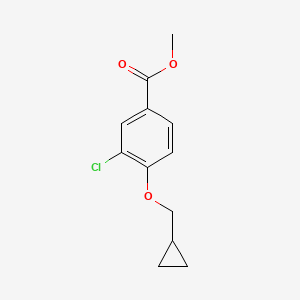
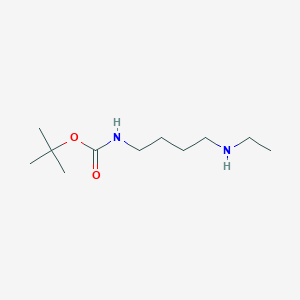
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B8814140.png)
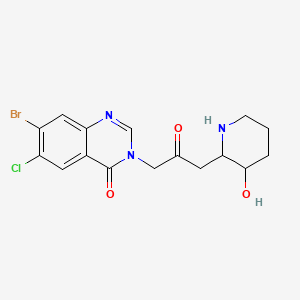
![8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8814145.png)
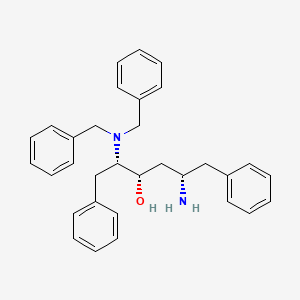
![[1,2,4]Triazolo[4,3-a]pyridin-7-ol](/img/structure/B8814158.png)
